Ermanin

Übersicht

Beschreibung

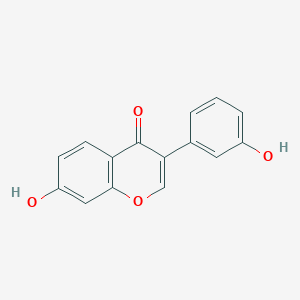

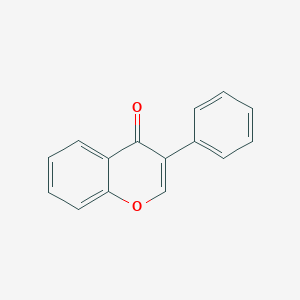

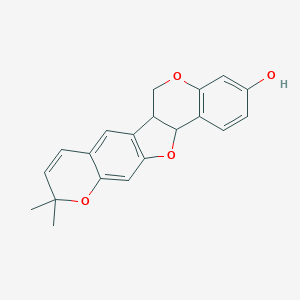

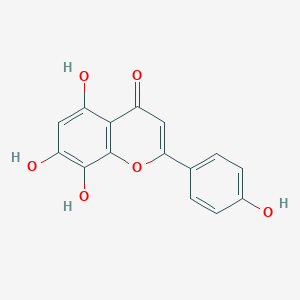

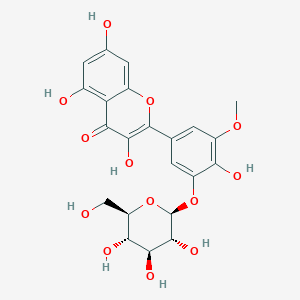

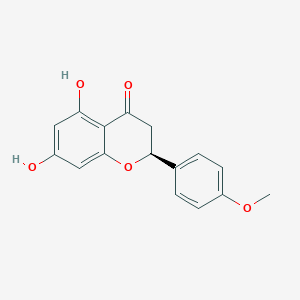

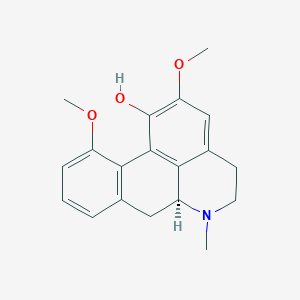

It is a naturally occurring compound isolated from the plant Tanacetum microphyllum . Ermanin belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plant species.

Wissenschaftliche Forschungsanwendungen

Ermanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung in Studien zur Flavonoidchemie und -synthese verwendet.

Biologie: Es wurde auf seine biologischen Aktivitäten untersucht, darunter antioxidative, entzündungshemmende und antimikrobielle Eigenschaften.

Medizin: this compound hat potentielle therapeutische Anwendungen aufgrund seiner Fähigkeit, Enzyme wie induzierbare Stickstoffoxidsynthase und Cyclooxygenase-2 zu hemmen, was es zu einem Kandidaten für entzündungshemmende und krebshemmende Forschung macht.

Industrie: This compound wird bei der Entwicklung von Arzneimitteln und Nahrungsergänzungsmitteln auf Basis natürlicher Produkte verwendet

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antioxidative Aktivität: This compound fängt freie Radikale ab und erhöht die Konzentration intrazellulärer reaktiver Sauerstoffspezies, was zu oxidativem Stress in bestimmten Zelltypen führt.

Enzymhemmung: Es hemmt Enzyme wie induzierbare Stickstoffoxidsynthase und Cyclooxygenase-2, wodurch Entzündungen und Schmerzen reduziert werden.

Zellsignalisierung: This compound moduliert Zellsignalisierungswege, die an Entzündungen, Apoptose und Zellproliferation beteiligt sind.

Wirkmechanismus

Ermanin is an O-methylated flavonol, a type of flavonoid, that has been isolated from Tanacetum microphyllum . It has been found to have several biological activities, including anti-inflammatory, anti-tuberculous, and anti-viral/bacterial properties .

Target of Action

This compound primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in inflammation and immune responses. iNOS produces nitric oxide, a molecule involved in immune defense, while COX-2 is involved in the synthesis of prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets by inhibiting their activities. It potently inhibits the activities of iNOS and COX-2, thereby reducing the production of nitric oxide and prostaglandins . This leads to a decrease in inflammation and immune responses.

Biochemical Pathways

This compound affects the nitric oxide and prostaglandin synthesis pathways by inhibiting iNOS and COX-2 . The downstream effects include a reduction in inflammation and immune responses. Additionally, this compound has been found to inhibit platelet aggregation , which could potentially affect blood clotting pathways.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and immune responses due to the inhibition of iNOS and COX-2 . This can lead to a decrease in symptoms associated with conditions such as tuberculosis and viral/bacterial infections .

Biochemische Analyse

Biochemical Properties

Ermanin potently inhibits iNOS and COX-2 activities . It also inhibits platelet aggregation . These interactions suggest that this compound may play a significant role in biochemical reactions involving these enzymes and proteins.

Cellular Effects

This compound has been found to increase the levels of intracellular reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in B16/F10 mouse melanoma cells and primary mouse melanocytes . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules such as iNOS and COX-2, leading to their inhibition . This could result in changes in gene expression and cellular responses.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

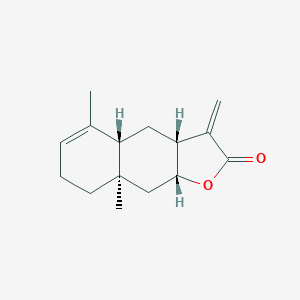

Die Synthese von Ermanin beinhaltet die Methylierung von Kaempferol, einem natürlich vorkommenden Flavonol. Der Prozess umfasst typischerweise die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Methylierung der Hydroxylgruppen an den Positionen 3 und 4' des Kaempferolmoleküls zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann durch Extraktion aus pflanzlichen Quellen wie Tanacetum microphyllum erreicht werden. Der Extraktionsprozess umfasst die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um reines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Ermanin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroflavonolen führen.

Substitution: Substitutionsreaktionen können an den Hydroxyl- und Methoxygruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Essigsäureanhydrid und Benzoylchlorid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroflavonole und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ermanin ist unter den Flavonoiden aufgrund seines spezifischen Methylierungsmusters einzigartig. Ähnliche Verbindungen umfassen:

Kaempferol: Die Stammverbindung von this compound, der die Methoxygruppen an den Positionen 3 und 4' fehlen.

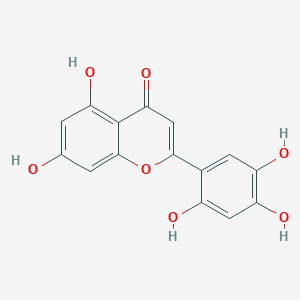

Quercetin: Ein weiteres Flavonol mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften, aber unterschiedlichen Hydroxylierungsmustern.

Chrysin: Ein Flavon mit ähnlichen biologischen Aktivitäten, dem aber Methoxygruppen fehlen

Die einzigartige Struktur und die biologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für die Forschung und potentielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJVIFSIXKSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174986 | |

| Record name | Ermanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20869-95-8 | |

| Record name | Ermanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20869-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ermanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dimethoxychrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ermanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERMANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850D90YJN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.